An In-Depth Technical Guide to the Structure of Cyclolinopeptide B
An In-Depth Technical Guide to the Structure of Cyclolinopeptide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclolinopeptide B (CLB) is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). It belongs to a class of compounds known as cyclolinopeptides, which have garnered significant interest in the scientific community due to their diverse and potent biological activities. Notably, Cyclolinopeptide B exhibits significant immunosuppressive properties, drawing comparisons to well-established immunosuppressant drugs.[1] This technical guide provides a comprehensive overview of the structure of Cyclolinopeptide B, including its amino acid composition, three-dimensional conformation, and the experimental methodologies employed for its characterization. Furthermore, it delves into its mechanism of action, offering insights for researchers in drug discovery and development.
Molecular Structure and Composition
Cyclolinopeptide B is a homodetic cyclic nonapeptide, meaning it consists of nine amino acids linked in a circular fashion solely through peptide bonds.
Amino Acid Sequence
The primary structure of Cyclolinopeptide B has been determined through a combination of chemical degradation and advanced spectrometric techniques.[2] The amino acid sequence is as follows:
cyclo(L-Methionyl-L-Leucyl-L-Isoleucyl-L-Prolyl-L-Prolyl-L-Phenylalanyl-L-Phenylalanyl-L-Valyl-L-Isoleucyl)
This can be represented using the one-letter code as: cyclo(M-L-I-P-P-F-F-V-I) .
Physicochemical Properties
A summary of the key physicochemical properties of Cyclolinopeptide B is presented in the table below.
| Property | Value |
| Molecular Formula | C₅₆H₈₃N₉O₉S |
| Molecular Weight | 1058.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO, methanol (B129727), and chloroform. Limited solubility in water. |
| Chirality | All constituent amino acids are in the L-configuration. |
Three-Dimensional Conformation
The biological activity of Cyclolinopeptide B is intrinsically linked to its three-dimensional structure. The conformation of CLB in solution has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational molecular modeling.[1]
A critical feature of Cyclolinopeptide B's conformation is the presence of a cis peptide bond between the two adjacent proline residues (Pro⁴-Pro⁵). This cis-prolyl bond introduces a significant kink in the peptide backbone, which is a common feature in many biologically active cyclic peptides. All other peptide bonds in the ring are in the more common trans configuration.[3]
Conformational analysis using Nuclear Overhauser Effect (NOE) data from 2D NMR experiments (NOESY and ROESY) has provided insights into the spatial proximity of protons, allowing for the calculation of a solution structure. These studies have revealed a relatively rigid and folded conformation.
Tabulated NMR Data (Illustrative)
While a complete set of specific chemical shifts and coupling constants for every proton in Cyclolinopeptide B is extensive and best presented in specialized databases, the following table illustrates the type of data obtained from 2D NMR experiments that are crucial for structure determination.
| Proton Pair (Residue i - Residue j) | NOE Type | Inferred Distance |
| Ile³ αH - Pro⁴ δH | Sequential | Short |
| Pro⁴ αH - Pro⁵ δH | Sequential | Short |
| Phe⁶ NH - Phe⁷ NH | Sequential | Medium |
| Val⁸ αH - Ile⁹ NH | Sequential | Short |
| Met¹ NH - Ile⁹ αH | Ring Closure | Medium |
| Phe⁶ Aromatic H - Phe⁷ Aromatic H | Side Chain | Short |
This table is illustrative. Specific NOE constraints are used in computational software to generate a family of structures consistent with the experimental data.
Experimental Protocols for Structural Elucidation
The determination of the complex structure of Cyclolinopeptide B relies on a combination of sophisticated analytical techniques.
Isolation and Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To isolate and purify Cyclolinopeptide B from a crude extract of flaxseed.
Methodology:
-
Extraction: Cyclolinopeptides are typically extracted from flaxseed oil or defatted flaxseed meal using organic solvents such as methanol or a mixture of methanol and water.[4]
-
Sample Preparation: The crude extract is filtered and concentrated under reduced pressure. The residue is then redissolved in a suitable solvent for HPLC injection.
-
Chromatographic Conditions:
-
Column: A C18 or Phenyl-Hexyl reversed-phase column is commonly used.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: A linear gradient from a lower concentration of mobile phase B to a higher concentration is employed to elute the cyclolinopeptides based on their hydrophobicity. A typical gradient might be 20-80% B over 60 minutes.
-
Flow Rate: Approximately 1 mL/min for analytical scale or higher for preparative scale.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.
-
-
Fraction Collection: Fractions corresponding to the peak of Cyclolinopeptide B are collected, and the solvent is removed by lyophilization.
Primary Structure Determination: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Objective: To determine the amino acid sequence of the purified Cyclolinopeptide B.
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.
-
Ionization: The sample solution is introduced into an electrospray ionization source, where it is nebulized and ionized to produce protonated molecular ions [M+H]⁺.
-
MS1 Analysis: The mass-to-charge ratio (m/z) of the intact molecular ion is determined to confirm the molecular weight of the cyclic peptide.
-
MS/MS Analysis (Fragmentation): The molecular ion of Cyclolinopeptide B is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This induces fragmentation of the peptide backbone.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. For cyclic peptides, the fragmentation pattern is more complex than for linear peptides, often involving multiple ring-opening events. The resulting b- and y-type ions, as well as internal fragment ions, are analyzed to deduce the amino acid sequence.[6]
Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of Cyclolinopeptide B in solution.
Methodology:
-
Sample Preparation: A high-purity sample of Cyclolinopeptide B is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts of all protons in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an amino acid residue).[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for 3D structure calculation. The choice between NOESY and ROESY depends on the molecular weight of the peptide and the experimental conditions.[8]
-
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental data.
Synthesis
While naturally abundant, the chemical synthesis of Cyclolinopeptide B and its analogs is crucial for structure-activity relationship studies. The most common method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS).
General Protocol for Solid-Phase Synthesis of a Cyclic Nonapeptide
Objective: To chemically synthesize a cyclic nonapeptide analogous to Cyclolinopeptide B.
Methodology:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swollen in a solvent like N,N-dimethylformamide (DMF).
-
Chain Assembly: The linear peptide is assembled on the solid support in a stepwise manner from the C-terminus to the N-terminus. Each cycle involves:
-
Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a base, typically piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus of the peptide on the resin.
-
-
Cleavage from Resin: Once the linear nonapeptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.
-
Cyclization: The linear peptide is then subjected to cyclization in dilute solution under basic conditions to promote intramolecular peptide bond formation between the N- and C-termini.
-
Purification: The crude cyclic peptide is purified by preparative RP-HPLC.
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.[9][10]
Mechanism of Immunosuppressive Action
The immunosuppressive activity of cyclolinopeptides, including Cyclolinopeptide B, is primarily attributed to their ability to inhibit the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][11] This mechanism is analogous to that of well-known immunosuppressive drugs like cyclosporin (B1163) A and tacrolimus.[12][13]
The Calcineurin-NFAT Signaling Pathway:
-
T-Cell Activation: Activation of the T-cell receptor (TCR) leads to an increase in intracellular calcium concentration.
-
Calcineurin Activation: Calcium ions bind to calmodulin, which in turn activates calcineurin, a serine/threonine phosphatase.
-
NFAT Dephosphorylation: Activated calcineurin dephosphorylates the NFAT transcription factor in the cytoplasm.
-
Nuclear Translocation: Dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus.
-
Gene Transcription: In the nucleus, NFAT binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).
-
Immune Response: The production and secretion of IL-2 and other cytokines lead to the proliferation and activation of T-cells, propagating the immune response.
Inhibition by Cyclolinopeptide B: Cyclolinopeptide B, like other cyclolinopeptides, is thought to first form a complex with an intracellular protein called cyclophilin. This Cyclolinopeptide B-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity. By blocking calcineurin, the dephosphorylation of NFAT is prevented, thereby inhibiting its nuclear translocation and the subsequent transcription of pro-inflammatory genes. This ultimately leads to the suppression of the T-cell mediated immune response.[1]
Visualizations
Workflow for Structural Elucidation of Cyclolinopeptide B
Caption: General Workflow for the Structural Elucidation of Cyclolinopeptide B.
Calcineurin-NFAT Signaling Pathway and Inhibition by Cyclolinopeptide B
Caption: Inhibition of the Calcineurin-NFAT Signaling Pathway by Cyclolinopeptide B.
Conclusion
Cyclolinopeptide B is a structurally complex and biologically active cyclic nonapeptide with significant potential in pharmacology, particularly as an immunosuppressive agent. Its well-defined three-dimensional structure, characterized by a key cis-Pro-Pro bond, is crucial for its activity. The elucidation of this structure has been made possible through a combination of advanced analytical techniques, including RP-HPLC, ESI-MS/MS, and NMR spectroscopy. The understanding of its mechanism of action via the inhibition of the calcineurin-NFAT signaling pathway provides a solid foundation for the rational design and development of novel therapeutics based on the cyclolinopeptide scaffold. This guide serves as a comprehensive resource for professionals engaged in the study and application of such bioactive peptides.
References
- 1. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion binding of cyclolinopeptide A: an NMR and CD conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. users.cs.duke.edu [users.cs.duke.edu]
- 8. sopnmr.blogspot.com [sopnmr.blogspot.com]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. Cyclolinopeptide A | Encyclopedia MDPI [encyclopedia.pub]
- 12. frontiersin.org [frontiersin.org]
- 13. Calcineurin-NFAT signalling in myeloid leucocytes: new prospects and pitfalls in immunosuppressive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
